4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile
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Overview
Description
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile is an organic compound with the molecular formula C22H13NO2 It is known for its unique structure, which includes a benzonitrile group attached to a 1,4-dioxo-1,4-diphenylbut-2-en-2-yl moiety
Preparation Methods
The synthesis of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile typically involves the reaction of 1,4-diphenylbut-2-yne-1,4-dione with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1,4-Dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile can be compared with similar compounds such as 1,4-diphenylbut-2-yne-1,4-dione and 1,4-diphenylbut-2-ene-1,4-dione. These compounds share structural similarities but differ in their chemical reactivity and applications. For example, 1,4-diphenylbut-2-yne-1,4-dione is known for its use in cycloaddition reactions, while 1,4-diphenylbut-2-ene-1,4-dione is studied for its potential as a precursor in organic synthesis .
Properties
CAS No. |
88406-97-7 |
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Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(1,4-dioxo-1,4-diphenylbut-2-en-2-yl)benzonitrile |
InChI |
InChI=1S/C23H15NO2/c24-16-17-11-13-18(14-12-17)21(23(26)20-9-5-2-6-10-20)15-22(25)19-7-3-1-4-8-19/h1-15H |
InChI Key |
ZVKCDVRKFJZIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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